molecular formula C20H21N5O3 B2387709 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034468-07-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2387709
CAS RN: 2034468-07-8
M. Wt: 379.42
InChI Key: KOEVZTGHEWLHQM-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is a part of the broader class of chemicals involving cyclopropanes, quinazolines, and their derivatives, which are synthesized for their potential applications in medicinal chemistry and material science. Research demonstrates methodologies for synthesizing derivatives of quinazolines and cyclopropanes, highlighting the versatility of these frameworks in creating compounds with potential biological activity or unique physical properties. For example, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride led to the creation of oxazolo[3,4-a]quinolin-3-one derivatives, which are doubly constrained ACC derivatives, showcasing a novel approach to cyclopropanation processes (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Medicinal Chemistry Applications

The research into quinazoline derivatives and their cyclopropane counterparts has revealed their potential as antimicrobial and anticancer agents. For instance, new quinazolines synthesized have been evaluated for their antibacterial and antifungal activities, indicating the role of these compounds in developing new therapeutic agents (Desai, Shihora, & Moradia, 2007). Additionally, the study of fluoroquinolone-based 4-thiazolidinones has provided insights into the design of compounds with enhanced antibacterial and antifungal properties, highlighting the importance of structural modifications to improve biological activity (Patel & Patel, 2010).

Advancements in Organic Synthesis Techniques

The exploration of new synthetic routes and catalytic processes for the production of cyclopropane and quinazoline derivatives has been a significant focus of research. Studies have demonstrated innovative approaches to cyclopropanation, utilizing palladium-catalyzed ligand-directed oxidative functionalization, which offers a new perspective on the synthesis of these compounds (Kubota & Sanford, 2011). This research not only provides valuable insights into the mechanistic aspects of cyclopropanation but also opens up new pathways for the synthesis of complex molecules.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(9-11-24-13-22-17-4-2-1-3-15(17)20(24)28)21-10-12-25-19(27)8-7-16(23-25)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVZTGHEWLHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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